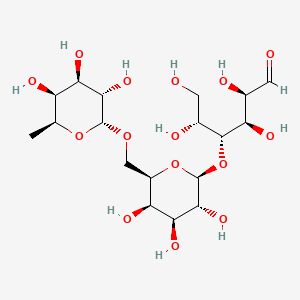

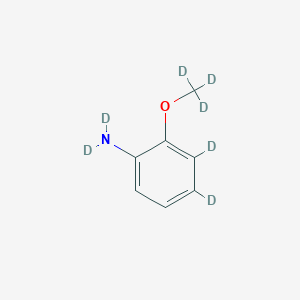

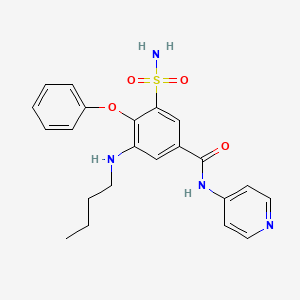

![molecular formula C9H12N3Na2O8P B13404840 [5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is used as a monomer in RNA and is essential for the synthesis of DNA and RNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic methods. One common method involves the phosphorylation of cytidine by cytidine monophosphate kinase using adenosine triphosphate or guanosine triphosphate as phosphate donors . Another method involves the enzymatic preparation using CMP synthetase from CTP and Neu5Ac .

Industrial Production Methods

In industrial settings, cytidine 5’-monophosphate disodium salt is often produced through fermentation processes involving microbial strains that can synthesize nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cytidine 5’-monophosphate disodium salt undergoes several types of chemical reactions, including:

Phosphorylation: It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.

Hydrolysis: It can be hydrolyzed to cytidine and inorganic phosphate.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Phosphorylation: Requires cytidine monophosphate kinase and adenosine triphosphate or guanosine triphosphate.

Hydrolysis: Typically occurs under acidic or enzymatic conditions.

Major Products Formed

Cytidine diphosphate: and cytidine triphosphate are major products formed during phosphorylation.

Cytidine: and inorganic phosphate are products of hydrolysis.

Applications De Recherche Scientifique

Cytidine 5’-monophosphate disodium salt has a wide range of applications in scientific research:

Mécanisme D'action

Cytidine 5’-monophosphate disodium salt exerts its effects primarily through its role as a nucleotide. It serves as a substrate for enzymes involved in the synthesis of RNA and DNA. The compound is phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for nucleic acid synthesis . It also acts as a nucleotide carrier for sugars, facilitating various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine 5’-monophosphate disodium salt: Another nucleotide used in RNA synthesis.

Uridine 5’-monophosphate disodium salt: Similar in structure and function, used in RNA synthesis.

Guanosine 5’-monophosphate disodium salt: Involved in RNA synthesis and cellular signaling.

Uniqueness

Cytidine 5’-monophosphate disodium salt is unique due to its specific role in the synthesis of cytidine diphosphate and cytidine triphosphate, which are crucial for RNA and DNA synthesis. Its ability to act as a nucleotide carrier for sugars also sets it apart from other similar compounds .

Propriétés

IUPAC Name |

disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTPYBRGLGSMRA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3Na2O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

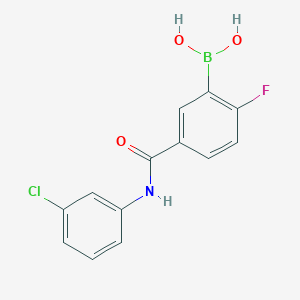

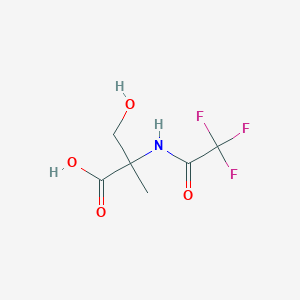

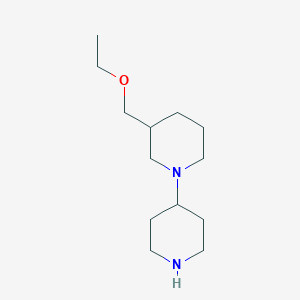

![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)

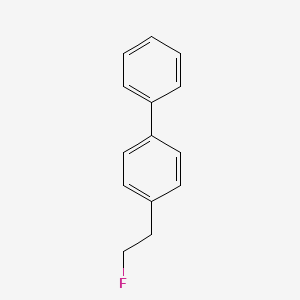

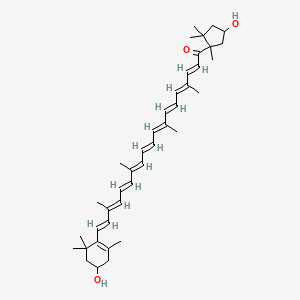

![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)

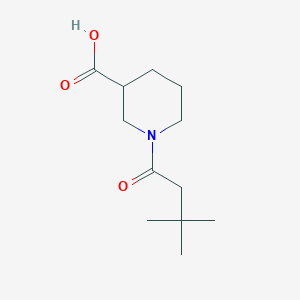

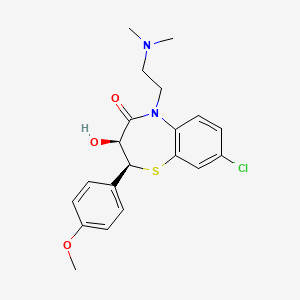

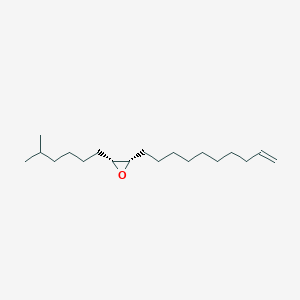

![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)